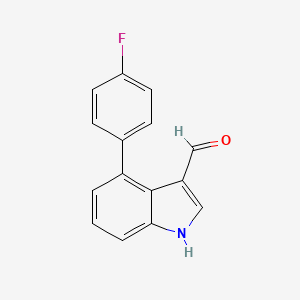

4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

説明

BenchChem offers high-quality 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(4-fluorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-12-6-4-10(5-7-12)13-2-1-3-14-15(13)11(9-18)8-17-14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEACSZNVQMBEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde, a specialized indole derivative with significant potential in medicinal chemistry and materials science. As a specific CAS number for this compound is not readily found in major chemical databases, this guide focuses on a robust and logical synthetic pathway, detailed protocols for its characterization, and an exploration of its potential biological applications based on the activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel indole-based scaffolds.

Introduction and Significance

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of an aryl substituent at the 4-position of the indole ring and a carbaldehyde group at the 3-position creates a molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex heterocyclic systems.[2]

Specifically, the 4-(4-fluorophenyl) moiety can enhance biological activity and improve pharmacokinetic properties due to the metabolic stability of the C-F bond and its ability to participate in hydrogen bonding. The indole-3-carbaldehyde functionality is a versatile chemical handle for further synthetic transformations, allowing for the construction of diverse molecular architectures.[2] Given the established roles of similar indole derivatives as anticancer, antimicrobial, and anti-inflammatory agents, 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde represents a promising candidate for further investigation in drug development programs.[1]

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde can be logically approached through a two-step sequence starting from a commercially available indole precursor. The key transformations are the formation of the C4-aryl bond and the introduction of the C3-aldehyde.

DOT Diagram of the Retrosynthetic Pathway

Sources

An In-depth Technical Guide to 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde, a synthetic derivative of the biologically significant indole-3-carbaldehyde scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, spectroscopic characterization, and prospective applications as a therapeutic agent. The IUPAC name for the compound is 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde .

The indole nucleus is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The parent molecule, indole-3-carbaldehyde, is a known metabolite of dietary L-tryptophan produced by gut microbiota and acts as an agonist at the aryl hydrocarbon receptor (AhR), playing a role in mucosal immunity.[5] The introduction of a 4-fluorophenyl group at the 4-position of the indole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

I. Synthesis of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

The synthesis of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde can be approached through several established synthetic routes for indole derivatives. A plausible and efficient method involves a Suzuki-Miyaura cross-coupling reaction to introduce the 4-fluorophenyl group, followed by a formylation step.

A. Synthetic Workflow

The proposed synthetic pathway is a two-step process, beginning with a commercially available indole precursor. This approach is selected for its high efficiency, functional group tolerance, and the ready availability of starting materials.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Technical Guide: Modular Synthesis of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

Topic: Synthesis of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The target molecule, 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde , represents a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR, p38 MAPK inhibitors). Its structural core combines the hydrogen-bond donor/acceptor motif of the indole with a lipophilic, metabolically robust fluorophenyl moiety at the sterically demanding C4 position.

This guide details the optimal synthetic pathway: a Sequential C4-Arylation / C3-Formylation strategy. Unlike linear approaches that attempt to functionalize the benzene ring prior to indole cyclization (e.g., Leimgruber-Batcho), this convergent route utilizes the robust Suzuki-Miyaura cross-coupling on a haloindole core, followed by a regioselective Vilsmeier-Haack formylation. This sequence maximizes yield, minimizes protecting group manipulations, and ensures high regiochemical fidelity.

Strategic Pathway Analysis

The Core Logic: "Arylate First, Formylate Second"

The synthesis is bifurcated into two critical phases.[1] The order of operations is dictated by electronic and steric considerations:

-

Step 1: C4-Arylation (Suzuki-Miyaura Coupling)

-

Rationale: We install the 4-fluorophenyl group first. Attempting to couple onto a pre-formylated indole (4-bromoindole-3-carbaldehyde) is viable but suboptimal. The C3-formyl group is strongly electron-withdrawing, which deactivates the indole ring and reduces the electron density required for the oxidative addition step of the Palladium catalyst at the C4-bromide. Furthermore, the aldehyde is reactive and may require protection (as an acetal) to survive basic coupling conditions at high temperatures.

-

-

Step 2: C3-Formylation (Vilsmeier-Haack)

-

Rationale: The Vilsmeier-Haack reaction is highly electrophilic. While the C4-phenyl group adds steric bulk near the C3 reaction site, the high electron density of the indole pyrrole ring ensures that C3 remains the exclusive site of nucleophilic attack. The 4-fluorophenyl group is stable to the acidic conditions (

) of this step.

-

Pathway Visualization

Figure 1: The convergent two-step synthetic pathway. Arylation precedes formylation to maintain electronic favorability.

Detailed Experimental Protocols

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-(4-fluorophenyl)-1H-indole.

Mechanistic Insight:

The use of Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is critical here. The bidentate dppf ligand has a large bite angle, which stabilizes the palladium center and facilitates the reductive elimination step, particularly for sterically crowded substrates like 4-substituted indoles. The base (

Protocol:

-

Setup: Charge a 250 mL round-bottom flask (RBF) with 4-bromoindole (1.0 equiv, 10 mmol) and 4-fluorophenylboronic acid (1.2 equiv, 12 mmol).

-

Solvent System: Add 1,4-dioxane (40 mL) and degassed water (10 mL). Note: Degassing is non-negotiable to prevent homocoupling of the boronic acid or oxidation of the catalyst.

-

Base & Catalyst: Add

(2.5 equiv, 25 mmol) followed by Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%). -

Reaction: Equip with a reflux condenser and heat to 100°C under an inert Argon atmosphere for 12 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

) should disappear, replaced by a fluorescent spot ( -

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc (100 mL) and wash with brine (2 x 50 mL). Dry over

.[2] -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Expected Yield: 75-85%

-

Appearance: Off-white solid.

-

Phase 2: Vilsmeier-Haack Formylation

Objective: Regioselective C3-formylation of the intermediate.

Mechanistic Insight:

The reaction proceeds via an electrophilic aromatic substitution.[1][3]

Protocol:

-

Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add

(1.2 equiv) over 15 minutes. Caution: Exothermic. Stir at 0°C for 30 mins to generate the Vilsmeier salt (white precipitate may form). -

Addition: Dissolve the 4-(4-fluorophenyl)-1H-indole (from Phase 1) in minimal anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow to warm to RT, then heat to 90°C for 4–6 hours.

-

Checkpoint: The solution usually turns from yellow to deep orange/red, indicating the formation of the iminium intermediate.

-

-

Hydrolysis (Critical Step): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (200 g) containing NaOH (20% aq. solution) or saturated

.[4]-

Why? The intermediate is a stable iminium salt. Basic hydrolysis is required to liberate the aldehyde. Adjust pH to ~9–10.

-

-

Isolation: Stir the aqueous suspension for 1 hour. The product often precipitates as a solid.[4] Filter, wash with water, and dry.[4][5][6] If no precipitate forms, extract with EtOAc.[4]

-

Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH 98:2).

-

Expected Yield: 80-90%

-

Process Data & Troubleshooting

Reagent & Yield Summary

| Step | Reagent | Role | Stoichiometry | Critical Parameter | Typical Yield |

| 1 | 4-Bromoindole | Substrate | 1.0 equiv | Purity >98% | N/A |

| 1 | 4-F-Phenylboronic Acid | Coupling Partner | 1.2–1.5 equiv | Excess ensures completion | N/A |

| 1 | Pd(dppf)Cl2 | Catalyst | 0.03–0.05 equiv | Inert Atmosphere | 82% |

| 2 | POCl3 | Electrophile Source | 1.2 equiv | Add at 0°C | N/A |

| 2 | DMF | Solvent/Reagent | 5.0–10.0 equiv | Anhydrous required | N/A |

| 2 | NaOH (aq) | Hydrolysis Agent | Excess | pH > 9 for hydrolysis | 88% |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Step 1: Low Conversion | Catalyst poisoning or O2 presence. | Degas solvents vigorously (sparging with Ar for 20 mins). Increase catalyst loading to 5 mol%. |

| Step 1: Protodehalogenation | "Indole-H" byproduct formed (loss of Br). | Reduce reaction temperature to 80°C; ensure water content in solvent mix is accurate (proton source). |

| Step 2: N-Formylation | Attack at Nitrogen instead of C3. | Rare for indoles, but if observed, ensure temperature is high enough (90°C) to favor thermodynamic C3 product. Use NH-protection (e.g., Boc) in Step 1 if persistent. |

| Step 2: No Precipitation | Incomplete hydrolysis. | Extend stirring time with base. Ensure pH is basic (>9). |

Mechanistic Visualization (Vilsmeier-Haack)

The following diagram illustrates the electrophilic attack on the sterically crowded C3 position.

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation, highlighting the critical hydrolysis step.

References

-

Suzuki-Miyaura Coupling on Indoles

-

Vilsmeier-Haack Reaction Specifics

-

Regioselectivity in 4-Substituted Indoles

- Title: Directed C–H Functionaliz

- Source:N

-

URL:[Link]

- Commercial Availability & Analogues: Title: 4-Fluoro-1H-indole-3-carbaldehyde Properties and Synthesis. Source:Chem-Impex

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Experimental Protocol and Application Notes for 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

An Application Guide for Researchers

Introduction: The Indole-3-Carbaldehyde Scaffold in Modern Research

The indole ring system is a cornerstone of medicinal chemistry and chemical biology, appearing in a vast array of natural products and synthetic therapeutic agents.[1] At the heart of this chemical family is indole-3-carbaldehyde (I3A), a versatile molecule with significant biological roles and synthetic utility.[1][2] I3A is not merely a laboratory reagent; it is an endogenous metabolite of the amino acid L-tryptophan, produced by gut microbiota such as Lactobacillus species.[3][4] Its most notable biological function is acting as an agonist for the Aryl Hydrocarbon Receptor (AhR), an important transcription factor that modulates immune responses at mucosal surfaces.[3][4]

This guide focuses on a specific, rationally designed analog: 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde . This compound retains the essential indole-3-carbaldehyde core while introducing two key modifications:

-

A phenyl group at position 4 , adding significant steric bulk and potential for new molecular interactions.

-

A para-fluorine atom on the appended phenyl ring, a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity through favorable electronic interactions.

While published research specifically detailing the biological activity of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde is limited, its structural similarity to I3A provides a strong, logical basis for investigation. This document outlines the compound's physicochemical properties and provides detailed, field-tested protocols for exploring its most probable mechanism of action: modulation of the Aryl Hydrocarbon Receptor signaling pathway.

Section 1: Physicochemical Properties, Handling, and Storage

Proper handling and preparation are foundational to reproducible experimental success. The aldehyde functional group and indole core dictate the compound's solubility and stability.[2][5]

Table 1: Physicochemical and Handling Data

| Property | Value / Recommendation | Source / Justification |

| Molecular Formula | C₁₅H₁₀FNO | Derived from structure |

| Molecular Weight | 239.25 g/mol | Calculated |

| Appearance | Likely a yellowish to off-white crystalline powder.[6] | Based on similar indole aldehydes.[6] |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol.[4][5][7] Sparingly soluble in aqueous buffers.[5][7] | Based on parent compound I3A.[4][5][7] |

| Storage Conditions | Store at -20°C for long-term stability.[7] For short-term use, 0-8°C is acceptable.[6] Keep tightly sealed and protected from light. | Standard for indole-based reagents.[6][7] |

| Safety | Handle with standard personal protective equipment (gloves, safety glasses, lab coat). Avoid dust formation.[8] May cause skin, eye, and respiratory irritation.[9] | General safety guidelines for chemical reagents.[8][9] |

Protocol 1: Preparation of Stock Solutions

The limited aqueous solubility of indole aldehydes necessitates the use of an organic solvent for stock solutions.[7] Dimethyl sulfoxide (DMSO) is the recommended solvent for cell-based assays.

Causality: DMSO is a highly polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with aqueous cell culture media. Purging the solvent with an inert gas like argon or nitrogen is a best practice to displace oxygen and prevent slow oxidative degradation of the aldehyde moiety.

Materials:

-

4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Inert gas (Argon or Nitrogen), if available

Procedure:

-

Weigh the desired amount of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

If available, briefly purge the vial with inert gas before sealing.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light.

Trustworthiness Note: For cell culture experiments, the final concentration of DMSO should not exceed a level toxic to the specific cell line used, typically ≤0.5% (v/v). Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

Section 2: Proposed Mechanism of Action - Aryl Hydrocarbon Receptor (AhR) Modulation

The AhR is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, causing AhR to translocate into the nucleus. There, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[3]

I3A, the parent compound, is a known AhR agonist that stimulates the production of IL-22 in intestinal immune cells, contributing to mucosal homeostasis.[3][4] It is highly probable that 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde also interacts with the AhR pathway. The bulky, fluorinated phenyl group at the C4 position is expected to significantly influence its binding affinity and downstream signaling profile compared to the unsubstituted parent molecule.

Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Section 3: Experimental Protocols for Assessing AhR Activation

To validate the hypothesis that 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde is an AhR agonist, a two-tiered approach is recommended: an initial screen using a reporter assay followed by validation of endogenous target gene expression.

Protocol 2: In Vitro AhR Activation Reporter Assay

Objective: To determine if the test compound can activate the AhR pathway in a dose-dependent manner and to calculate its half-maximal effective concentration (EC₅₀).

Principle: This assay utilizes a mammalian cell line (e.g., HepG2) that has been engineered to contain a luciferase reporter gene under the transcriptional control of multiple XREs. Activation of the AhR pathway by an agonist leads to the production of luciferase, which is quantified by measuring luminescence after the addition of a substrate.

Materials:

-

XRE-Luciferase reporter cell line (e.g., HepG2-XRE-Luc)

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

-

96-well white, clear-bottom cell culture plates

-

Test Compound Stock Solution (Protocol 1)

-

Positive Control: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or Indole-3-carbaldehyde (I3A)

-

Vehicle Control: DMSO

-

Luciferase assay reagent kit (e.g., Promega ONE-Glo™, Thermo Scientific Pierce Firefly Luciferase Glow Assay Kit)

-

Luminometer plate reader

Workflow Diagram:

Caption: Workflow for the AhR Luciferase Reporter Gene Assay.

Procedure:

-

Cell Seeding: Seed the reporter cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to attach overnight.

-

Compound Preparation: Prepare a series of dilutions of the 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde stock solution in cell culture medium. A typical 8-point dilution series might range from 100 µM to 1 nM. Also prepare dilutions of the positive control (e.g., TCDD at 10 nM) and a vehicle control (DMSO at the highest concentration used).

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the compound dilutions, positive control, or vehicle control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator. This allows sufficient time for receptor activation, transcription, translation, and accumulation of the luciferase enzyme.

-

Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Perform the luciferase measurement according to the manufacturer's protocol. This typically involves adding the reagent directly to the wells, incubating for 5-10 minutes to lyse the cells and allow the luminescent signal to stabilize, and then reading the plate on a luminometer.

-

Data Analysis:

-

Subtract the average background luminescence (from wells with no cells).

-

Normalize the data by setting the vehicle control as 0% activation and the positive control as 100% activation.

-

Plot the normalized response versus the log of the compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ value.

-

Protocol 3: Target Gene Expression Analysis by qRT-PCR

Objective: To confirm AhR activation by measuring the upregulation of endogenous, well-established AhR target genes, such as Cytochrome P450 1A1 (CYP1A1).

Principle: Cells are treated with the compound at concentrations determined from the reporter assay. After treatment, total RNA is extracted, reverse-transcribed into cDNA, and the relative expression of target genes is quantified using real-time PCR (qPCR) with specific primers.

Materials:

-

Relevant cell line (e.g., primary intestinal cells, HepG2, HT-29)

-

6-well or 12-well cell culture plates

-

Test Compound Stock Solution

-

RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

-

cDNA synthesis kit (Reverse Transcriptase)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for a target gene (CYP1A1) and a housekeeping gene (GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde at concentrations around its EC₅₀ value (e.g., 0.5x, 1x, and 2x EC₅₀) as determined in Protocol 2. Include vehicle and positive controls. Incubate for a period determined by the gene of interest's transcription kinetics (typically 6-24 hours for CYP1A1).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

qPCR: Prepare the qPCR reactions by combining cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix. Run the reactions on a real-time PCR instrument.

-

Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the comparative Cq (ΔΔCq) method, normalizing the expression of the target gene (CYP1A1) to the housekeeping gene (GAPDH) and relative to the vehicle-treated control.

Section 4: Data Interpretation and Future Directions

Expected Outcomes:

-

Reporter Assay: A successful AhR agonist will produce a sigmoidal dose-response curve, allowing for the calculation of a robust EC₅₀ value.

-

qRT-PCR: A dose-dependent increase in the relative mRNA levels of CYP1A1 will confirm the findings from the reporter assay and demonstrate engagement with the endogenous AhR pathway.

Table 2: Representative Data Summary

| Compound | Assay Type | Endpoint | Result |

| I3A (Control) | Reporter Assay | EC₅₀ | ~15-30 µM |

| Test Compound | Reporter Assay | EC₅₀ | To be determined |

| I3A (Control) | qRT-PCR (CYP1A1) | Fold Change @ 30 µM | ~10-50 fold |

| Test Compound | qRT-PCR (CYP1A1) | Fold Change @ EC₅₀ | To be determined |

Broader Applications: Beyond AhR modulation, the unique structure of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde makes it a valuable intermediate for synthetic chemistry. The reactive aldehyde group can be readily converted into other functionalities to build more complex molecules.[2][10][11] Given the known antifungal and anticancer activities of various indole derivatives, this compound could also serve as a scaffold for developing novel therapeutic agents in these areas.[1][12][13]

References

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Online Education (ThaiJO). [Link]

-

Indole-3-carboxaldehyde. Solubility of Things. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Indole-3-carbaldehyde. Wikipedia. [Link]

-

3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. PubChem. [Link]

-

Material Safety Data Sheet - Indole-3-carboxaldehyde. Oxford Lab Fine Chem. [Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology via PMC. [Link]

-

Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]

-

Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online via PMC. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. toku-e.com [toku-e.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 11. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

"4-(4-fluorophenyl)-1H-indole-3-carbaldehyde" in organic synthesis

Technical Application Note: Synthesis and Functionalization of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

Executive Summary

The compound 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PLA2, CDK) and antiviral agents. The C4-aryl substitution on the indole core induces a specific steric "kink" that differentiates it from linear C5/C6 analogs, often resulting in enhanced selectivity for ATP-binding pockets. Furthermore, the p-fluorophenyl moiety acts as a metabolic blocker, preventing rapid oxidation while modulating lipophilicity.

This application note details a robust, self-validating synthetic route designed for scalability and library generation. It prioritizes a "Formylation-First, Arylation-Second" strategy, allowing researchers to maintain a stock of the 4-bromo intermediate for divergent synthesis.

Retrosynthetic Analysis & Workflow

The most reliable route avoids the potential regioselectivity issues of formylating a biaryl system. Instead, we install the aldehyde handle on the halogenated precursor, followed by a Suzuki-Miyaura cross-coupling.

Figure 1: Retrosynthetic logic prioritizing the stable 4-bromo-3-formyl intermediate.

Experimental Protocols

Protocol A: Synthesis of Intermediate (4-Bromo-1H-indole-3-carbaldehyde)

Rationale: The Vilsmeier-Haack reaction is electrophilic aromatic substitution.[1][2] The C3 position of indole is highly nucleophilic. Using 4-bromoindole requires careful temperature control to prevent tars.

Reagents:

-

4-Bromoindole (1.0 equiv)

-

Phosphoryl chloride (POCl

, 1.2 equiv) -

N,N-Dimethylformamide (DMF, 5.0 equiv - acts as solvent/reagent)

-

Ice/Water (for quenching)

-

NaOH (2M) or KOH (4M) for neutralization.

Step-by-Step Methodology:

-

Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Add POCl

dropwise over 15 minutes. Critical: A white precipitate (Vilsmeier salt) may form; this is normal. Stir for 30 min at 0°C. -

Addition: Dissolve 4-bromoindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 40°C for 2 hours.

-

Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of the non-polar starting material and appearance of a polar spot (iminium intermediate).

-

-

Hydrolysis (The "Quench"): Pour the reaction mixture onto crushed ice (5x volume). The solution will be acidic.

-

Neutralization: Slowly add 4M KOH with vigorous stirring until pH ~9-10. Why: This hydrolyzes the iminium salt to the aldehyde.[1][3][4] A precipitate should form.

-

Isolation: Filter the solid. If no solid forms, extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc).

Yield Expectation: 75-85% | Appearance: Off-white to pale yellow solid.

Protocol B: Suzuki-Miyaura Coupling (The Target Synthesis)

Rationale: Coupling at the C4 position is sterically crowded due to the adjacent C3-aldehyde. We use a high-activity catalyst system and aqueous base to ensure turnover.

Reagents:

-

Intermediate A (4-Bromo-1H-indole-3-carbaldehyde) (1.0 equiv)

-

4-Fluorophenylboronic acid (1.3 equiv)

-

Catalyst: Pd(dppf)Cl

·DCM (3-5 mol%) OR Pd(PPh -

Base: K

CO -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine the Intermediate A, Boronic Acid, and solid catalyst. Cap the vial. Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent Addition: Add degassed Dioxane and the aqueous K

CO -

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Mechanism Note: The aldehyde group is electron-withdrawing, which can sometimes slow oxidative addition, but the C4-Br bond is sufficiently activated.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.

-

Scavenging: If the organic layer is dark black (colloidal Pd), treat with activated charcoal or a thiol-based scavenger resin for 30 mins, then filter through Celite.

-

Purification: Flash chromatography (Gradient: 0

40% EtOAc in Hexanes).

Yield Expectation: 60-75% | Appearance: Yellow crystalline solid.

Downstream Application: Schiff Base Library Generation

Indole-3-carbaldehydes are frequently converted to hydrazones or imines for biological screening.

Figure 2: General workflow for Schiff base condensation.

Protocol:

-

Dissolve 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde in Ethanol (0.1 M).

-

Add 1.1 equiv of the amine (e.g., thiosemicarbazide).

-

Add 2 drops of Glacial Acetic Acid.

-

Reflux for 3 hours. Upon cooling, the product usually precipitates as a bright yellow/orange solid.

Quality Control & Data Validation

To validate the synthesis, compare analytical data against these expected parameters.

Table 1: Expected Analytical Data

| Parameter | Expected Value/Observation | Structural Assignment |

| 1H NMR (CHO) | Distinctive aldehyde singlet. | |

| 1H NMR (NH) | Indole N-H (exchangeable with D2O). | |

| 1H NMR (C2-H) | Deshielded by adjacent CHO. | |

| 19F NMR | Single peak (decoupled). | |

| MS (ESI+) | m/z ~240.08 [M+H]+ | Molecular ion (C15H10FNO). |

| Appearance | Yellow crystalline solid | Extended conjugation often imparts color. |

Troubleshooting & Optimization

-

Problem: Low Yield in Suzuki Step (Protodeboronation).

-

Cause: The fluorophenyl boronic acid can lose the boron group before coupling if the base is too strong or temp is too high.

-

Solution: Switch base to CsF or K

PO

-

-

Problem: "Black Metal" in Product.

-

Cause: Residual Palladium.

-

Solution: Wash the organic phase with an aqueous solution of N-acetylcysteine or use a silica-thiol scavenger column.

-

-

Problem: N-Arylation instead of C-Arylation.

-

Cause: Indole Nitrogen is nucleophilic.

-

Solution: The Suzuki conditions (mild base) usually favor C-C coupling. If N-arylation is observed, protect the indole nitrogen (e.g., Boc or Tosyl) before the Suzuki step, then deprotect.

-

References

-

Vilsmeier-Haack Reaction Mechanism & Scope

-

Suzuki Coupling of Halogenated Indoles

- Title: Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo...indole.

- Source: Chemija (2012).

-

URL:[Link]

-

Biological Activity of Indole-3-Carbaldehydes

-

General Protocol for 4-Substituted Indoles

Sources

- 1. youtube.com [youtube.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.nu.edu.kz [research.nu.edu.kz]

Application Notes & Protocols: 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde in Drug Discovery

Document ID: AN-IDH-260218

Abstract: This document provides a comprehensive technical guide on the synthesis, application, and biological evaluation of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde. This compound is presented not as an end-product, but as a pivotal synthetic intermediate and a versatile scaffold for generating diverse molecular libraries in drug discovery. We detail a robust synthesis protocol, outline key chemical transformations for library development, and provide a sample protocol for evaluating a potential biological mechanism based on the known activity of the core indole-3-aldehyde structure.

Scientific Introduction: The Strategic Value of the Indole-3-Carbaldehyde Scaffold

The indole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of pharmaceutical development. Within this class, indole-3-carbaldehyde (I3A) and its derivatives serve as exceptionally valuable synthetic intermediates.[2][3] The aldehyde group at the C3 position is a versatile chemical handle, readily participating in a wide array of chemical transformations to build molecular complexity.[3][4]

The subject of this guide, 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde , enhances this utility by incorporating two additional features critical for modern drug design:

-

C4-Arylation: The substitution at the C4 position with a fluorophenyl ring provides a vector for exploring structure-activity relationships (SAR) deep within a target's binding pocket. It fundamentally alters the molecule's steric and electronic profile compared to the unsubstituted parent indole.

-

Fluorine Substitution: The fluorine atom is a strategic addition. It can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (logP), all without significantly increasing steric bulk.

Therefore, 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde is not merely a single compound but a gateway to a vast chemical space of potential therapeutic agents.

Synthesis Protocol: Vilsmeier-Haack Formylation

The most direct and efficient method for introducing a formyl (-CHO) group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as a mild electrophile.[6]

Detailed Step-by-Step Protocol

-

Pre-Requisite: This protocol assumes the availability of the starting material, 4-(4-fluorophenyl)-1H-indole.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 molar equivalents).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 molar equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the electrophilic chloroiminium salt (Vilsmeier reagent) will occur.[6]

-

-

Formylation Reaction:

-

In a separate flask, dissolve 4-(4-fluorophenyl)-1H-indole (1 molar equivalent) in a minimum amount of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 35-40 °C.

-

Stir the reaction at this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.[5]

-

Neutralize the acidic solution by the slow, portion-wise addition of a cold, saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is > 9. This step is exothermic and should be performed carefully in a fume hood.[7]

-

The product, 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde, will typically precipitate as a solid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove inorganic salts.

-

Dry the product under vacuum.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[8]

-

Synthesis Workflow Diagram

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

4-(4-fluorophenyl)-1H-indole-3-carbaldehyde represents a highly valuable, yet underexplored, starting material for drug discovery campaigns. Its strategic design combines the privileged indole scaffold with a versatile chemical handle and modern medicinal chemistry principles (arylation, fluorination). The provided protocols for its synthesis and subsequent derivatization, along with a clear, testable biological hypothesis centered on AhR modulation, offer researchers a robust framework to unlock the therapeutic potential of this compound class.

References

- CHEMICAL PROBLEMS. (n.d.). PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY.

- (2025, January 7). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790.

- (2018, August 28). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Pharmacy Journal.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

- Scientific Research Publishing. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives.

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

- MDPI. (2021, November 3). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.

- PubMed. (2008, January 15). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

- Organic Syntheses. (n.d.). indole-3-aldehyde.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

Purification of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde: Strategies and Protocols

An Application Guide for Researchers and Development Scientists

Abstract

4-(4-fluorophenyl)-1H-indole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry and organic synthesis, serving as a foundational scaffold for a variety of pharmacologically active agents and advanced materials.[1] The efficacy, safety, and reproducibility of subsequent synthetic transformations or biological assays are directly contingent on the purity of this starting material. This application note provides a comprehensive guide to the principal purification techniques for 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde, detailing the mechanistic basis for methodological choices and offering robust, step-by-step protocols for recrystallization and column chromatography tailored to this specific molecule.

Introduction: The Critical Role of Purity

The indole nucleus is a privileged scaffold in drug discovery, and its derivatives are known for a wide spectrum of biological activities.[2] The title compound, featuring a fluorophenyl moiety at the C4 position and a reactive carbaldehyde at C3, is a versatile building block for constructing more complex molecular architectures.[1] Impurities arising from synthesis—such as unreacted starting materials, reagents, or side-products—can interfere with downstream reactions, generate unwanted by-products, and compromise the integrity of biological data. Therefore, achieving high purity is not merely a procedural step but a prerequisite for reliable scientific outcomes.[3][4] This guide is designed to equip researchers with the expertise to select and execute the most appropriate purification strategy.

Physicochemical Profile and Initial Work-up

A successful purification strategy begins with an understanding of the target molecule's properties and the nature of the impurities.

2.1. Key Physicochemical Properties

The purification approach is dictated by the molecule's solubility, polarity, and physical state. The properties of the parent compound, indole-3-carbaldehyde, provide a strong baseline for our target molecule.

| Property | Value | Rationale & Implication for Purification |

| Molecular Formula | C₁₅H₁₀FNO | - |

| Molecular Weight | 239.25 g/mol | - |

| Appearance | Likely a crystalline solid | Suitable for recrystallization. |

| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Ethanol, Ethyl Acetate); Sparingly soluble in non-polar solvents (Hexane); Low solubility in water.[5][6][7] | The fluorophenyl group increases lipophilicity compared to indole-3-carbaldehyde. This profile is ideal for both normal-phase chromatography (using non-polar eluents) and recrystallization from moderately polar organic solvents. |

| Polarity | Moderate | The indole N-H bond and the aldehyde carbonyl group provide polarity, enabling strong interaction with polar stationary phases like silica gel. |

2.2. Pre-Purification: The Importance of Aqueous Work-up

Before proceeding to chromatography or recrystallization, a simple liquid-liquid extraction can significantly reduce the impurity load. After the synthesis reaction is complete, quenching the reaction mixture with water and extracting with an organic solvent like ethyl acetate is a standard and effective first step.[8] This process removes inorganic salts and highly water-soluble impurities. Subsequent washing of the organic layer with brine can remove residual water before drying and concentration.

Method 1: Recrystallization for High Purity Crystalline Product

Recrystallization is the method of choice for obtaining highly pure, crystalline material, provided a suitable solvent can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.

3.1. The Principle of Solvent Selection

The ideal solvent for recrystallization should exhibit the following characteristics:

-

High Solvency at Elevated Temperature: To dissolve the crude product completely.

-

Low Solvency at Room or Cold Temperature: To allow the pure compound to crystallize and precipitate upon cooling, maximizing yield.

-

Non-Reactive: The solvent must not react with the target compound.

-

Appropriate Boiling Point: A boiling point between 60-120 °C is ideal for ease of handling and removal.

3.2. Recommended Solvent Systems

For indole derivatives, a range of solvents can be effective. Facile crystallization has been noted as a viable separation method for isomers of substituted indoles.[9] Given the moderate polarity of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde, the following solvents and solvent mixtures are excellent starting points for screening.

| Solvent/System | Rationale |

| Isopropanol or Ethanol | The hydroxyl group provides polarity to dissolve the indole carbaldehyde at heat, while the alkyl chain moderates this, often leading to good crystal formation on cooling. |

| Ethyl Acetate | A moderately polar solvent that is often effective for a wide range of organic compounds. |

| Toluene | A non-polar aromatic solvent that can be effective for compounds with significant aromatic character. |

| Ethyl Acetate / Hexane | A powerful mixed-solvent system. The compound is dissolved in the more polar solvent (ethyl acetate) while hot, and the less polar anti-solvent (hexane) is added to induce crystallization.[10] |

| Dimethylformamide (DMF) | Used for less soluble compounds, often resulting in high-quality crystals upon slow cooling or anti-solvent addition (e.g., water).[9] |

3.3. Detailed Recrystallization Protocol

This protocol is designed as a self-validating workflow, starting with small-scale screening to establish optimal conditions.

-

Solvent Screening (Small Scale):

-

Place ~20 mg of crude material into separate test tubes.

-

Add a potential solvent dropwise at room temperature. A good candidate will show poor solubility.

-

Heat the tubes that showed poor cold solubility. A good candidate will show complete dissolution upon heating.

-

Allow the dissolved samples to cool to room temperature, then place in an ice bath. The formation of a healthy crystalline precipitate indicates an excellent solvent choice.

-

-

Main Recrystallization Procedure:

-

Place the bulk crude material in an Erlenmeyer flask with a stir bar.

-

Add the chosen solvent in portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Optional: If the solution is colored by soluble impurities, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

-

Optional: Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove insoluble impurities or charcoal.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to a constant weight.

-

3.4. Visualization of Recrystallization Workflow

Caption: Workflow for Purification by Recrystallization.

Method 2: Silica Gel Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[3][4] For 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde, normal-phase chromatography using silica gel is the most common and effective approach.

4.1. The Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is highly polar, and the mobile phase (eluent) is non-polar.[3] Polar compounds in the mixture, like our target molecule, will adsorb more strongly to the silica gel and therefore move down the column more slowly. Non-polar impurities will travel faster and elute first. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity.

4.2. Developing the Eluent System via TLC

The key to successful column chromatography is selecting an appropriate mobile phase. This is achieved using Thin-Layer Chromatography (TLC).

-

Goal: Find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25 - 0.35 . This Rf value typically ensures good separation without excessively long elution times.

-

Procedure: Dissolve a small amount of the crude mixture and spot it on a TLC plate. Develop the plate in chambers containing different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Example Eluent Systems to Test:

-

Hexane : Ethyl Acetate (e.g., 9:1, 4:1, 7:3)

-

Dichloromethane : Methanol (e.g., 99:1, 98:2)

-

4.3. Detailed Column Chromatography Protocol

This protocol describes a standard wet-packing and dry-loading procedure, which is often optimal for ensuring high-resolution separation.

-

Column Preparation (Wet Slurry Method):

-

Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[3]

-

Fill the column about halfway with the initial, least polar eluting solvent.

-

In a separate beaker, prepare a slurry of silica gel in the same solvent.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

-

Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed. [3]

-

-

Sample Loading (Dry Loading Method):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

-

Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

-

Carefully add this powder to the top of the packed column, creating a thin, even band. Add a thin protective layer of sand on top.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin elution, collecting the eluent in fractions (e.g., test tubes or flasks).

-

Start with the low-polarity solvent system determined by TLC. If a gradient is needed, gradually increase the proportion of the more polar solvent to elute the target compound.

-

Monitor the fractions by TLC to identify which ones contain the pure product.

-

-

Isolation:

-

Combine the fractions containing the pure compound.

-

Remove the solvent using a rotary evaporator to yield the purified 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde.[3]

-

4.4. Example Chromatographic Data

| Parameter | Value / Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient: Hexane : Ethyl Acetate (from 9:1 to 7:3) |

| TLC Rf (7:3 Hex:EA) | ~0.30 |

| Impurity Profile | Non-polar impurities elute first in early fractions. Highly polar impurities remain at the top of the column or elute last. |

| Expected Purity | >98% (as determined by HPLC or ¹H-NMR) |

4.5. Visualization of Chromatography Workflow

Caption: Workflow for Purification by Column Chromatography.

Final Purity Assessment

After purification, the identity and purity of the final product must be confirmed.

-

Melting Point: A sharp melting point that is consistent with literature values indicates high purity.

-

¹H-NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A single, sharp peak on an appropriate column (e.g., C18 reversed-phase) is indicative of a pure sample.[4][11]

Conclusion

The successful purification of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde is readily achievable through systematic application of either recrystallization or silica gel chromatography. Recrystallization offers a scalable and economical route to highly crystalline material, provided an appropriate solvent is found. Column chromatography provides a more universally applicable method capable of separating complex mixtures with high resolution. The choice between these techniques will depend on the specific impurity profile, the scale of the purification, and the final purity requirements of the research or development program.

References

-

ResearchGate. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core–shell column chromatography method. ResearchGate. Available at: [Link].

- Google Patents. WO2010004580A2 - Process for preparing indole derivatives. Google Patents.

-

PubMed. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. Available at: [Link].

-

Solubility of Things. Indole-3-carboxaldehyde. Solubility of Things. Available at: [Link].

-

ResearchGate. Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ResearchGate. Available at: [Link].

-

SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].

-

ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link].

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link].

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution. Google Patents.

-

ACS Publications. Structure and Morphology of Indole Analogue Crystals | ACS Omega. ACS Publications. Available at: [Link].

-

PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link].

-

Scientific Research Publishing. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Scientific Research Publishing. Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. toku-e.com [toku-e.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2010004580A2 - Process for preparing indole derivatives - Google Patents [patents.google.com]

- 11. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde Synthesis

The following guide serves as a specialized Technical Support Center for the synthesis of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde .

This content is structured for organic chemists and process engineers encountering specific bottlenecks in the Suzuki-Miyaura coupling (indole core construction) or the Vilsmeier-Haack formylation (aldehyde installation).

Ticket ID: IND-CHO-4F Subject: Troubleshooting Low Yields & Impurity Profiles in 4-Arylindole Formylation Status: Open Support Tier: Senior Application Scientist

System Overview & Synthetic Pathway

The synthesis of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde typically follows a linear two-step protocol starting from commercially available 4-bromoindole.

-

Step 1 (Core Construction): Suzuki-Miyaura coupling of 4-bromoindole with 4-fluorophenylboronic acid.

-

Step 2 (Functionalization): Vilsmeier-Haack formylation at the C3 position.

Critical Constraint: The presence of the 4-aryl group creates a significant steric barrier adjacent to the reactive C3 center. Unlike simple indoles, this substrate requires non-standard thermodynamic forcing conditions during formylation.

Master Workflow Diagram

Caption: Linear synthetic workflow highlighting the critical intermediate and the steric management step.

Troubleshooting Step 1: Suzuki Coupling

Context: Synthesis of the 4-(4-fluorophenyl)-1H-indole intermediate.

Issue 1.1: Incomplete Conversion of 4-Bromoindole

Symptom: TLC shows persistent starting material (Rf ~0.6 in Hex/EtOAc) despite long reaction times. Root Cause: Catalyst deactivation or insufficient base strength. 4-bromoindoles are electron-rich but the C4 position is less reactive than typical aryl bromides due to the adjacent N-heterocycle electronics. Solution Protocol:

-

Switch Catalyst: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . The bidentate ferrocenyl ligands prevent rapid catalyst decomposition.

-

Degassing is Non-Negotiable: Oxygen causes rapid homocoupling of the boronic acid, consuming the reagent before it reacts with the bromide. Use the "Freeze-Pump-Thaw" method or rigorous Argon sparging (20 mins).

-

Stoichiometry: Increase boronic acid to 1.5 equiv .

Issue 1.2: "Black Metal" Contamination

Symptom: Product isolated as a dark brown solid instead of an off-white/tan powder. Root Cause: Residual Palladium trapped in the indole lattice. Solution Protocol:

-

Scavenger Wash: Treat the organic extract with N-acetylcysteine or commercially available silica-thiol scavengers (Si-Thiol) for 1 hour before concentration.

-

Crystallization: Recrystallize from Ethanol/Water (9:1). Avoid DCM for final isolation as it traps Pd.

Troubleshooting Step 2: Vilsmeier-Haack Formylation (The Critical Step)

Context: Installing the aldehyde at C3. This is where most failures occur due to the "Steric Wall" effect of the 4-fluorophenyl group.

Issue 2.1: Reaction Stalls / No Aldehyde Formation

Symptom: Standard Vilsmeier conditions (0°C to RT) yield <10% product. Technical Insight: The 4-fluorophenyl ring is bulky and twists out of plane, physically shielding the C3 position. The electrophilic iminium species cannot access C3 at low kinetic energy. Corrective Protocol (Thermodynamic Forcing):

-

Preparation: Generate the Vilsmeier reagent (POCl₃ + DMF) at 0°C to avoid decomposition.

-

Addition: Add the indole solution at 0°C.

-

The Ramp: CRITICAL STEP. After addition, warm the reaction to 80–90°C and hold for 4–6 hours.

Issue 2.2: Formation of "Gummy" Insoluble Aggregates

Symptom: Upon quenching with water/base, a sticky tar forms that traps the product, making filtration impossible. Root Cause: Rapid precipitation of the iminium salt or product in a mixed aqueous/organic phase with poor solubility. Workup Optimization:

-

Do NOT pour the reaction mixture directly into ice water.

-

Protocol:

-

Cool reaction to RT.

-

Pour the reaction mixture into a stirred solution of 2M NaOH and crushed ice.

-

Add Ethyl Acetate immediately to create a biphasic system. The product will dissolve in the organic layer, preventing the "gumming" effect.

-

Wash the organic layer with brine to remove DMF.

-

Issue 2.3: Low Yield vs. N-Formylation

Symptom: Product mass is correct, but NMR shows a shift characteristic of N-formylation (N-CHO) rather than C3-CHO. Root Cause: While rare in indoles (C3 is far more nucleophilic), high temperatures can promote N-attack if the C3 position is totally blocked. Verification:

-

Aldehyde (C3-CHO): Look for a singlet at ~9.9 - 10.1 ppm in ¹H NMR.[3][4]

-

N-Formyl: Look for a signal around 8.5 - 9.0 ppm and the absence of the NH proton (usually broad singlet at 11-12 ppm).

-

Fix: If N-formylation occurs, hydrolyze it by treating the crude with dilute NaOH/MeOH at RT. The N-CHO group is labile; the C3-CHO is stable.

Data & Specifications

Reaction Parameter Table: 4-Substituted Indole Formylation

| Parameter | Standard Indole | 4-(4-F-Ph)-Indole (Target) | Reason for Deviation |

| Temperature | 0°C | 0°C | Overcoming steric hindrance at C4 [1]. |

| Time | 1 - 2 Hours | 6 - 8 Hours | Slower kinetics due to bulk. |

| POCl₃ Equiv | 1.1 - 1.2 eq | 1.5 - 2.0 eq | Compensates for thermal decomposition of reagent. |

| Workup | Ice quench + Filter | Biphasic Extraction | Prevents tar formation due to hydrophobicity. |

Mechanism of Steric Hindrance (Visualization)

Caption: The 4-fluorophenyl group creates a "Steric Wall," requiring thermal energy for the Vilsmeier reagent to access C3.

Frequently Asked Questions (FAQ)

Q: Can I use DMF/DCM as a solvent mixture to keep the temperature low? A: No. While DCM is a common co-solvent for Vilsmeier reactions, it limits your reflux temperature to ~40°C. This is insufficient for this specific sterically hindered substrate. You must use neat DMF or 1,2-dichloroethane (DCE) if a solvent is strictly necessary, but neat DMF is preferred to ensure reagent solubility and high thermal ceiling.

Q: My product is pink/red after the column. Is it pure? A: Likely not. Indole aldehydes are typically pale yellow or tan. Pink/Red coloration often indicates oxidation products (indolenines) or trace acid retention.

-

Fix: Wash your column fractions with saturated NaHCO₃ before evaporating. Store the solid under Nitrogen in the dark.

Q: Why do I see a double spot on TLC for the final product? A: Indole-3-carbaldehydes can exhibit rotamers in solution due to hydrogen bonding between the NH and the Carbonyl oxygen, or slow rotation of the 4-aryl ring.

-

Test: Run the TLC in a more polar solvent (e.g., 10% MeOH in DCM). If the spots merge or the ratio changes with temperature in NMR, it is a single compound.

References

- Synthesis of 4-methyl-1H-indole-3-carbaldehyde (Analogous Steric Protocol)

-

Suzuki Coupling Optimization for Hindered Substr

- Source: Organic Chemistry Portal

- Relevance: Protocols for Pd(dppf)Cl2 usage in sterically demanding couplings.

-

URL:[Link]

-

Vilsmeier-Haack Reaction Mechanism & Troubleshooting

- Source: BenchChem Technical Guide

-

Relevance: General troubleshooting for moisture sensitivity and reagent preparation.[5]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting failed reactions with "4-(4-fluorophenyl)-1H-indole-3-carbaldehyde"

Technical Support Center: 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

Welcome to the technical support center for 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile intermediate. This molecule, while a valuable building block, possesses unique electronic characteristics that can influence its reactivity. This guide provides in-depth, field-proven insights to help you achieve successful experimental outcomes.

Understanding the Substrate: Electronic and Steric Profile

Before troubleshooting, it's crucial to understand the molecule's reactivity. The aldehyde group at the C-3 position of the indole ring is the primary site for many reactions. Its electrophilicity is modulated by two key factors:

-

The Indole Ring : The indole nitrogen is electron-donating, which can decrease the electrophilicity of the C-3 carbaldehyde through resonance.

-

The 4-(4-fluorophenyl) Group : This substituent at the C-4 position introduces both steric bulk and electronic effects that can influence the approach of reagents to the C-3 position.

This interplay requires careful optimization of reaction conditions.

General Troubleshooting Workflow

When a reaction provides low yield, no product, or a complex mixture, a systematic approach is essential. The following workflow can help diagnose the issue.

Caption: General troubleshooting workflow for failed reactions.

FAQs for Common Reactions

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound, typically catalyzed by a base like piperidine.[1]

Q1: My Knoevenagel condensation with malononitrile is sluggish or not proceeding to completion. What should I do?

A1: This is a common issue. Several factors could be at play:

-

Insufficient Catalyst Activity: Your basic catalyst (e.g., piperidine) may be old or insufficient. Try adding a fresh aliquot. For this specific substrate, a slightly stronger base or a Lewis acid co-catalyst might be beneficial.

-

Solvent Choice: The choice of solvent is critical. While ethanol is common, polar aprotic solvents like acetonitrile or DMF can sometimes accelerate the reaction.[1]

-

Temperature: Indole-3-carbaldehydes can be slower to react than simpler aromatic aldehydes.[2] If the reaction is slow at room temperature, consider gently heating the mixture to 40-60 °C and monitoring its progress by Thin Layer Chromatography (TLC).[1]

-

Water Contamination: The reaction produces water, which can inhibit the catalyst and create an unfavorable equilibrium. If you suspect water is an issue, consider adding molecular sieves to the reaction mixture.[1]

Q2: I'm observing multiple products on my TLC plate. What are the likely side reactions?

A2: Side product formation often points to conditions that are too harsh or incorrect stoichiometry.

-

Self-Condensation or Polymerization: If the temperature is too high or the catalyst concentration is excessive, the aldehyde or the product can undergo undesired side reactions. Try lowering the temperature or using a milder catalyst.[1]

-

Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the active methylene compound could potentially add to it, especially under strongly basic conditions. Ensure you are using the correct 1:1 stoichiometry of aldehyde to active methylene compound.

| Parameter | Recommendation for Knoevenagel Condensation |

| Catalyst | Piperidine, Diisopropylethylammonium acetate (DIPEAc)[3] |

| Solvent | Ethanol, Acetonitrile, DMF[1] |

| Temperature | Room Temperature to 60 °C |

| Monitoring | TLC (e.g., 7:3 Hexane:Ethyl Acetate) |

Reductive Amination

This process involves forming an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Q1: My reductive amination is giving me a low yield of the desired amine, and I see unreacted aldehyde and/or amine in the TLC/LCMS.

A1: This typically points to an issue with imine formation or the reduction step.

-

Inefficient Imine Formation: Imine formation is an equilibrium-driven process that releases water.

-

pH is Critical: The reaction often requires mild acidic catalysis (e.g., a few drops of acetic acid) to protonate the aldehyde and facilitate nucleophilic attack by the amine.[4] However, too much acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4-5.[5]

-

Water Removal: The presence of water can push the equilibrium back towards the starting materials. Adding a drying agent like anhydrous MgSO₄ or molecular sieves is highly recommended.

-

-

Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the aldehyde.

-

Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and reduces iminium ions much faster than aldehydes.[6]

-

Sodium cyanoborohydride (NaBH₃CN): Another excellent choice, but it is highly toxic and requires careful handling. It is effective at reducing iminiums at a pH where aldehydes are not readily reduced.[5]

-

Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde if not used carefully.[4] It is best used in a stepwise procedure where the imine is formed first, followed by cooling and addition of NaBH₄.[6]

-

Q2: I am trying to synthesize a secondary amine from a primary amine, but I am getting a significant amount of the tertiary amine (dialkylation). How can I prevent this?

A2: Overalkylation is a known challenge.[7] The product secondary amine can be more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.

-

Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to outcompete the product secondary amine for the aldehyde.

-

Stepwise Procedure: A more controlled method is to first form the imine in a solvent like methanol. Monitor by TLC or NMR to confirm formation. Then, cool the reaction mixture (e.g., to 0 °C) before adding the reducing agent (like NaBH₄). This minimizes the time the product amine is present with unreacted aldehyde.[6]

Caption: Reductive amination pathway.

Wittig Reaction

The Wittig reaction converts the aldehyde to an alkene using a phosphonium ylide (Wittig reagent).

Q1: My Wittig reaction is not working. My aldehyde starting material is being recovered.

A1: Failure in a Wittig reaction often relates to the ylide.

-

Ylide Generation: The ylide is typically generated by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, t-BuOK). This step is highly moisture-sensitive. Ensure you are using anhydrous solvents (like THF or ether) and a truly moisture-free technique under an inert atmosphere (Nitrogen or Argon).

-

Ylide Stability & Reactivity:

-

Stabilized Ylides: If your ylide has an electron-withdrawing group (e.g., an ester), it is more stable but less reactive.[8][9] These ylides may fail to react with less electrophilic aldehydes or sterically hindered ketones. Your substrate, being an indole-3-carbaldehyde, might be less reactive than a simple benzaldehyde. You may need to use higher temperatures or longer reaction times. Stabilized ylides typically give the (E)-alkene.[10]

-

Unstabilized Ylides: Ylides with alkyl groups are highly reactive but also less stable. They should be generated and used immediately at low temperatures. They typically give the (Z)-alkene.[10]

-

-

Steric Hindrance: The 4-phenyl group on your indole may provide some steric hindrance. Ensure the chosen Wittig reagent is not excessively bulky.

Q2: The reaction is messy, and purification is difficult due to the triphenylphosphine oxide byproduct.

A2: This is the classic drawback of the Wittig reaction.

-

Purification Strategy: Triphenylphosphine oxide (TPPO) can often be removed by careful column chromatography. Sometimes, precipitating the crude product from a nonpolar solvent (like hexane or a hexane/ether mixture) can leave the more polar TPPO in solution, or vice versa.

-